molecular formula C12H12N2O3 B2605276 methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate CAS No. 1003988-74-6

methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2605276
CAS No.: 1003988-74-6
M. Wt: 232.239
InChI Key: DEYMARZBLCTSFV-UHFFFAOYSA-N
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Description

Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a phenoxymethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. This reaction is carried out under solvent-free conditions, making it an environmentally friendly process . The reaction mechanism involves the formation of a pyrazolone intermediate, which is then methylated to yield the final product.

Industrial Production Methods

Industrial production of this compound can be scaled up using the same synthetic route. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The solvent-free nature of the reaction also reduces the need for extensive purification steps, making the process more cost-effective and sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 1-(phenoxymethyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-12(15)11-7-8-14(13-11)9-17-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYMARZBLCTSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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